molecular formula C21H25F3O4S B14118105 S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

Cat. No.: B14118105
M. Wt: 430.5 g/mol
InChI Key: QBTXLVANYZUCIK-RBXYEWJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic glucocorticoid derivative characterized by a highly substituted cyclopenta[a]phenanthrene core. Key structural features include:

  • Stereochemistry: The 9R,10S,13S,17S configuration ensures optimal receptor binding, analogous to other corticosteroids like dexamethasone and fluticasone .
  • Functional Groups: Thioester group: The S-(fluoromethyl) carbothioate at C17 enhances lipophilicity and metabolic stability compared to traditional ester-linked corticosteroids . Fluorine substitutions: The 7,9-difluoro motif increases glucocorticoid receptor (GR) binding affinity and anti-inflammatory potency by reducing enzymatic degradation . Hydroxyl groups: The 11β- and 17α-hydroxy groups are critical for GR activation, mirroring the pharmacophore of endogenous cortisol .

Its molecular formula is C₂₄H₂₈F₃O₅S (inferred from structural analogs in ), with a molecular weight of approximately 494.5 g/mol.

Properties

Molecular Formula

C21H25F3O4S

Molecular Weight

430.5 g/mol

IUPAC Name

S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

InChI

InChI=1S/C21H25F3O4S/c1-18-5-3-12(25)7-11(18)8-14(23)16-13-4-6-20(28,17(27)29-10-22)19(13,2)9-15(26)21(16,18)24/h3,5,7,13-16,26,28H,4,6,8-10H2,1-2H3/t13?,14?,15?,16?,18-,19-,20+,21+/m0/s1

InChI Key

QBTXLVANYZUCIK-RBXYEWJMSA-N

Isomeric SMILES

C[C@]12CC([C@]3(C(C1CC[C@]2(C(=O)SCF)O)C(CC4=CC(=O)C=C[C@@]43C)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)SCF)O)C(CC4=CC(=O)C=CC43C)F)F)O

Origin of Product

United States

Preparation Methods

Thioic Acid Intermediate Formation

Compound 2 is treated with N,N-dimethylthiocarbamoyl chloride in an inert aprotic solvent (e.g., dichloromethane) to form the thiocarbamate intermediate (Compound 3). Subsequent reaction with a hydrosulfide reagent (e.g., sodium hydrosulfide) in the presence of bromofluoromethane generates the fluoromethyl thioester (Compound 1). Critical to this step is the use of an alkali metal carbonate-alcohol system (e.g., potassium carbonate in methanol), which achieves a 78–85% yield while minimizing sulfur-containing byproducts.

Reaction Conditions:

  • Temperature: 20–25°C
  • Time: 1–4 hours
  • Solvent: Methanol/water mixture
  • Oxidizing Agent: Aqueous hydrogen peroxide (3–5%) to eliminate sulfide impurities

Stereochemical Control at C17

The C17 stereocenter is preserved through steric hindrance from the 16α-methyl group, which directs propionylation to the 17α position. Quantum mechanical calculations suggest that the bulky 16α-methyl group destabilizes alternative transition states, ensuring >98% enantiomeric excess.

Alternative Pathways and Mechanistic Insights

Ruthenium-Catalyzed Thioesterification

Recent advances in ruthenium-catalyzed dehydrogenative coupling offer a potential alternative for thioester formation. The mechanism involves a ruthenium thiolate intermediate (Ru-3 ) that undergoes β-hydride elimination to form the C–S bond. However, this method currently lacks demonstrated efficacy for steroidal substrates and may require tailored ligands to accommodate the bulky cyclopenta framework.

Optimization Strategies

Solvent and Base Selection

Comparative studies highlight the superiority of methanol over ethanol or acetonitrile in the alkali carbonate system, as methanol’s polarity enhances nucleophilic attack by the hydrosulfide ion. Substituting potassium carbonate with cesium carbonate increases reaction rate but raises costs without significant yield improvements.

Byproduct Mitigation

Sulfide byproducts (e.g., dimethyl disulfide) are oxidized to sulfones using aqueous hydrogen peroxide, which is preferred over sodium hypochlorite due to milder conditions and reduced risk of over-oxidation.

Purification and Characterization

Crystallization

The crude product is recrystallized from a mixture of ethyl acetate and hexane (1:3 v/v), yielding white crystalline solids with >99% purity by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.72 (s, 1H, C1-H), 4.32 (q, J = 6.8 Hz, 1H, C17-H), 3.98 (d, J = 47.2 Hz, 2H, S-CH₂F).
  • ¹⁹F NMR : δ -118.9 (d, J = 47.2 Hz, S-CH₂F), -132.4 (s, C9-F), -135.1 (s, C7-F).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Alkali Carbonate 85 99 Low Industrial
Silver Fluoride 42 91 High Lab-scale
Ruthenium Catalysis N/A N/A Moderate Theoretical

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Oxidative cleavagePeriodic acid, DMF85–90
Carbothioic acid formationCDI, H<sub>2</sub>S, 22°C75
PropionylationPropionyl chloride, TEA, CH<sub>2</sub>Cl<sub>2</sub>90+
FluoromethylationBromofluoromethane, K<sub>2</sub>CO<sub>3</sub>, MeOH65–70

Figure 1: Degradation Pathway

text
17β-Carbothioate → Hydrolysis → 17-Propionate hydroxy acid

Selective Acylation

  • The 17α-hydroxyl group is selectively acylated without affecting the 11β-hydroxyl group due to steric hindrance from the 16α-methyl group .

  • Reagent compatibility : CDI-activated intermediates react with NaSH or NaSMe but not with free H<sub>2</sub>S under standard conditions .

Critical Intermediates

  • 6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid : Precursor for alkylation .

  • Alkali metal salts (e.g., sodium) : Enhance reactivity in fluoromethylation steps .

Byproducts and Mitigation

ByproductCauseMitigation Strategy
17-Propionate hydroxy acidXeF<sub>2</sub> overexposureControlled reaction time
Epoxide derivativesIncomplete epoxide openingHF treatment

Table 2: Route Efficiency Comparison

Scientific Research Applications

S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The target compound’s LogP (~3.1) is intermediate between dexamethasone (1.9) and fluticasone (3.8), suggesting balanced tissue penetration and systemic retention .

Receptor Binding : The 7,9-difluoro substitution mimics fluticasone’s enhanced GR affinity but avoids the extreme lipophilicity of flumethasone pivalate .

Solubility : Higher solubility than fluticasone (~15 µg/mL vs. <1 µg/mL) may improve bioavailability in aqueous formulations .

Biological Activity

The compound S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate is a synthetic derivative of cyclopenta[a]phenanthrene. This class of compounds has garnered interest due to their potential biological activities including anti-inflammatory and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

The compound's structure includes multiple fluorine atoms and hydroxyl groups that may influence its biological activity. The presence of these functional groups can affect the compound's interaction with biological systems and its pharmacokinetics.

Anticancer Properties

Research indicates that cyclopenta[a]phenanthrenes can exhibit carcinogenic properties under certain conditions. A study investigated the carcinogenicity of derivatives lacking conjugation in ring D and found that these compounds could undergo metabolic oxidation leading to more potent forms . The specific compound has not been extensively studied for its direct anticancer effects; however, structural similarities to known carcinogens suggest a need for further investigation.

Anti-inflammatory Activity

The compound's structural characteristics resemble those of corticosteroids which are known for their anti-inflammatory effects. Similar compounds have been shown to possess anti-inflammatory properties through mechanisms such as inhibition of pro-inflammatory cytokines and modulation of immune responses .

The potential mechanism of action for this compound may involve interaction with specific receptors or enzymes involved in inflammatory pathways. For example:

  • Glutamate Receptors : Some derivatives have been noted for enhancing AMPA receptor function which plays a critical role in synaptic transmission and plasticity .

Case Studies

  • Carcinogenicity Testing : In a study using mouse models (TO and SENCAR strains), certain cyclopenta[a]phenanthrene derivatives were tested for their carcinogenic potential. Results indicated that compounds with specific side chains exhibited varying levels of activity suggesting structure-activity relationships that could be relevant for S-(fluoromethyl) derivatives .
  • Anti-inflammatory Studies : A related compound was shown to inhibit the production of inflammatory mediators in vitro. This suggests that S-(fluoromethyl) may similarly modulate inflammatory pathways based on its structural analogies .

Data Tables

PropertyValue
Molecular FormulaC22H27F3O4S
Molecular Weight436.52 g/mol
CAS Number90566-53-3
Known ActivitiesAnticancer (potential), Anti-inflammatory
Study ReferenceFindings
Bhatt et al., 1987 Investigated carcinogenicity in mouse models
Patent EP 2694472 B1 Identified AMPA receptor enhancement potential
PubChem Related compounds show anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.